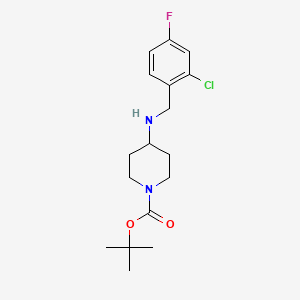![molecular formula C7H11ClO2S B2532877 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2287343-11-5](/img/structure/B2532877.png)
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride is an organic compound that has garnered significant interest in recent years due to its unique physical and chemical properties
Métodos De Preparación
The synthesis of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of bicyclo[1.1.1]pentane with ethyl groups under specific conditions to introduce the ethyl substituent. . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced catalytic processes and controlled reaction environments.
Análisis De Reacciones Químicas
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes a variety of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the bicyclic structure can undergo transformations under appropriate conditions.
Addition Reactions: The strained bicyclic system may also be prone to addition reactions, particularly with electrophiles.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions often retain the bicyclic core while introducing new functional groups at the sulfonyl chloride position.
Aplicaciones Científicas De Investigación
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride has found applications in several scientific research areas:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: Researchers are exploring its potential as a building block for drug development, given its unique structure and reactivity.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specialized properties.
Mecanismo De Acción
The mechanism by which 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with nucleophiles. This reactivity is facilitated by the strain in the bicyclic system, which makes the compound more susceptible to chemical transformations.
Comparación Con Compuestos Similares
Similar compounds to 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride include other bicyclic sulfonyl chlorides and derivatives of bicyclo[1.1.1]pentane. For example:
Bicyclo[1.1.1]pentane-1-sulfonyl chloride: Lacks the ethyl substituent but shares the core structure.
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethyl group.
The uniqueness of 3-Ethylbicyclo[11
Propiedades
IUPAC Name |
3-ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c1-2-6-3-7(4-6,5-6)11(8,9)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMWOQPUUKFTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2532796.png)




![2-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2532804.png)
![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2532811.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)
